Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate
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Overview
Description
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate is an organic compound with the molecular formula C17H14N2O4S It is a derivative of benzoic acid and quinoline, featuring a sulfonamide group that links the two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 8-quinolinesulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, or sulfonated products
Scientific Research Applications
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- 8-Quinolinesulfonamide
- Benzoic acid derivatives
Uniqueness
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate is unique due to the presence of both quinoline and benzoate moieties linked by a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(quinolin-8-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-17(20)13-7-9-14(10-8-13)19-24(21,22)15-6-2-4-12-5-3-11-18-16(12)15/h2-11,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWTGKJTKQACA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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